Carbamic acid, dipropyl-, pentyl ester
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Overview
Description
Carbamic acid, dipropyl-, pentyl ester is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, dipropyl-, pentyl ester can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. The most versatile method involves reacting an acid chloride with an alcohol in the presence of a base to form the ester . Another method includes the reaction of carboxylic acids with alcohols in the presence of an acid catalyst, typically concentrated sulfuric acid .
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene or its derivatives. The reaction between phosgene and an alcohol can produce the desired ester. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dipropyl-, pentyl ester undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
Hydrolysis: This reaction can be catalyzed by either an acid or a base.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Esters can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Uses bases like sodium hydroxide or potassium hydroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Reduction: Yields primary alcohols.
Substitution: Forms various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, dipropyl-, pentyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines and amino acids.
Medicine: Utilized in drug design and medicinal chemistry as a structural motif in therapeutic agents.
Industry: Applied in the production of pesticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of carbamic acid, dipropyl-, pentyl ester involves its ability to form stable carbamate linkages. This stability is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, which imposes conformational restrictions . The compound can participate in hydrogen bonding through the carboxyl group and the backbone NH, making it effective in modulating biological properties and interactions with target enzymes or receptors .
Comparison with Similar Compounds
Carbamic acid, dipropyl-, pentyl ester can be compared with other carbamates such as:
Carbamic acid, methyl-, ethyl ester: Similar in structure but with different alkyl groups, leading to variations in reactivity and stability.
Carbamic acid, phenyl-, methyl ester: Contains an aromatic ring, which can influence its chemical properties and applications.
Carbamic acid, butyl-, ethyl ester: Another carbamate with different alkyl groups, affecting its use in various applications.
The uniqueness of this compound lies in its specific alkyl groups, which provide distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Properties
CAS No. |
59453-93-9 |
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Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
pentyl N,N-dipropylcarbamate |
InChI |
InChI=1S/C12H25NO2/c1-4-7-8-11-15-12(14)13(9-5-2)10-6-3/h4-11H2,1-3H3 |
InChI Key |
ZQHUHMXZXAUXCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)N(CCC)CCC |
Origin of Product |
United States |
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